
1,2,3-Tris(dodecyloxy)-5-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tris(dodecyloxy)-5-iodobenzene: is an organic compound characterized by the presence of three dodecyloxy groups and one iodine atom attached to a benzene ring. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications, particularly in the fields of materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tris(dodecyloxy)-5-iodobenzene typically involves the iodination of a precursor compound, such as 1,2,3-Tris(dodecyloxy)benzene. The iodination reaction can be carried out using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions: 1,2,3-Tris(dodecyloxy)-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in organic solvents such as toluene or DMF.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted benzenes.
Oxidation Products: Iodine can be oxidized to iodate or other higher oxidation states.
Coupling Products: Formation of biaryl compounds or other complex organic molecules.
科学的研究の応用
Chemistry: 1,2,3-Tris(dodecyloxy)-5-iodobenzene is used as a building block in organic synthesis, particularly in the formation of complex organic molecules through coupling reactions
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals and polymers. Its ability to form self-assembled structures makes it valuable in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,2,3-Tris(dodecyloxy)-5-iodobenzene is primarily related to its ability to participate in various chemical reactions. The iodine atom serves as a reactive site for substitution and coupling reactions, while the dodecyloxy groups provide steric hindrance and influence the compound’s solubility and self-assembly behavior. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
1,2,3-Tris(dodecyloxy)benzene: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
1,2,3-Tris(dodecyloxy)-5-bromobenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
1,2,3-Tris(dodecyloxy)-5-chlorobenzene: Contains a chlorine atom, which also affects its reactivity and applications.
Uniqueness: 1,2,3-Tris(dodecyloxy)-5-iodobenzene is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity make it more suitable for certain types of chemical reactions, such as coupling reactions, where it can facilitate the formation of carbon-carbon bonds more efficiently.
特性
CAS番号 |
851608-71-4 |
|---|---|
分子式 |
C42H77IO3 |
分子量 |
757.0 g/mol |
IUPAC名 |
1,2,3-tridodecoxy-5-iodobenzene |
InChI |
InChI=1S/C42H77IO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3 |
InChIキー |
LIPWLUXXDAPQJG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


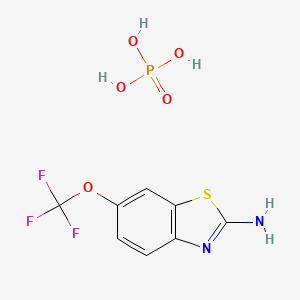
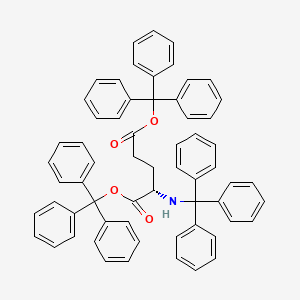
![Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane](/img/structure/B14199431.png)
![1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14199437.png)

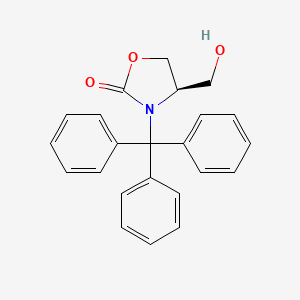
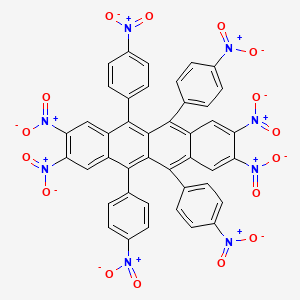
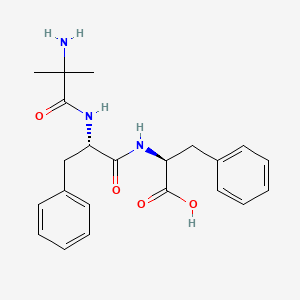
![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
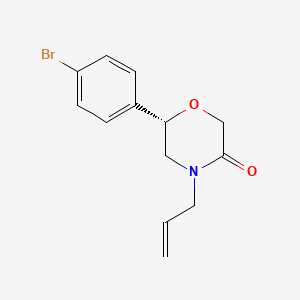
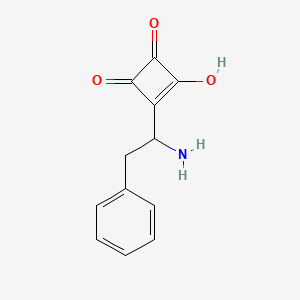
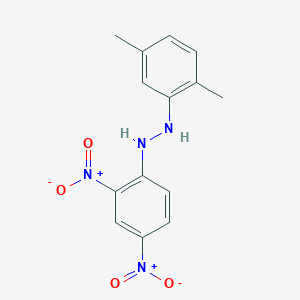
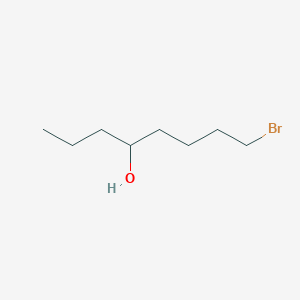
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
